Cas no 17609-47-1 (L-Valine ethyl ester hydrochloride)
L-Valine ethyl ester hydrochloride Chemical and Physical Properties
Names and Identifiers
-
- L-Valine ethyl ester hydrochloride
- Ethyl (2S)-2-amino-3-methylbutanoate hydrochloride
- Ethyl L-valinate hydrochloride
- H-L-Val-OEt*HCl
- H-Val-OEt · HCl
- H-Val-Oet.HCl
- (L)-Ethyl 2-Amino-3-mEthylbutanoate Hydrochloride
- <small>L<
- Ethyl 2-aMino-3-Methylbutanoate hydrochloride
- L-Valine methyl ester hydrochloride
- H-VAL-OET HCL
- L-Val-OEt.HCL
- VALINE-OET HCL
- H-VAL-OET HYDROCHLORIDE
- L-VALINE ETHYL ESTER HCL
- L-valinate hydrochloride
- Valine ethyl·hydrochloride
- Ethyl L-valite hydrochloride
- H-Val-OEt·HCl
- SCHEMBL135321
- AM82373
- J-300304
- PQGVTLQEKCJXKF-RGMNGODLSA-N
- Valine Ethyl Ester Hydrochloride
- (S)-Ethyl 2-amino-3-methylbutanoate hydrochloride
- H-L-MeVal-OMe*HCl
- H-Val-OEt. HCl
- AKOS015924223
- DS-13767
- L-Valine ethyl ester hydrochloride, 99%
- EINECS 241-580-7
- valine ethyl ester hydrochloride salt
- NS00025785
- 17609-47-1
- DTXSID70170082
- L-Valine, ethyl ester, hydrochloride (1:1)
- EN300-7385594
- Ethyl L-valinate HCl
- AC-24057
- Q-101856
- L-Valine ethyl ester, HCl
- I11507
- BP-12588
- MFCD00012511
- CS-W008384
- Valine, ethyl ester, hydrochloride
- V0142
- HY-W008384
-
- MDL: MFCD00012511
- Inchi: 1S/C7H15NO2.ClH/c1-4-10-7(9)6(8)5(2)3;/h5-6H,4,8H2,1-3H3;1H/t6-;/m0./s1
- InChI Key: PQGVTLQEKCJXKF-RGMNGODLSA-N
- SMILES: Cl.O(CC)C([C@H](C(C)C)N)=O
Computed Properties
- Exact Mass: 181.08700
- Monoisotopic Mass: 181.087
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 112
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 1
- XLogP3: 0.9
- Topological Polar Surface Area: 53.9
Experimental Properties
- Color/Form: Not available
- Density: 0.9450
- Melting Point: 104°C(lit.)
- Boiling Point: 212.5°C at 760 mmHg
- Flash Point: 42.7 °C
- PSA: 52.32000
- LogP: 2.03510
- Specific Rotation: 7 º (c=2, H2O)
- Optical Activity: [α]20/D +6.7°, c = 2 in H2O
- Solubility: Not available
L-Valine ethyl ester hydrochloride Security Information
- Signal Word:warning
- Hazard Statement: H302+H312+H332-H315-H319
-
Warning Statement:
P264Thoroughly clean after treatment
P280Wear protective gloves/Wear protective clothing/Wear protective goggles/Wear a protective mask
P305If it enters the eyes
P351Rinse carefully with water for a few minutes
P338Remove the contact lens(If any)And easy to operate,Continue flushing
P337If eye irritation persists
P313Obtain medical advice/care - Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- Safety Term:S24/25
- Risk Phrases:R24/25
- Storage Condition:Store at 4°C,-4At ℃Store…Better
L-Valine ethyl ester hydrochloride Customs Data
- HS CODE:2922499990
- Customs Data:
China Customs Code:
2922499990Overview:
2922499990 Other amino acids and their esters and their salts(Except those containing more than one oxygen-containing group). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods) MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared
Regulatory conditions:
A.Customs clearance form for Inbound Goods
B.Customs clearance form for outbound goodsInspection and quarantine category:
P.Imported animals and plants\Quarantine of animal and plant products
Q.Outbound animals and plants\Quarantine of animal and plant products
R.Sanitary supervision and inspection of imported food
S.Sanitary supervision and inspection of exported food
M.Import commodity inspection
N.Export commodity inspectionSummary:
HS:2922499990 other amino-acids, other than those containing more than one kind of oxygen function, and their esters; salts thereof VAT:17.0% Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) MFN tariff:6.5% General tariff:30.0%
L-Valine ethyl ester hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 002960-1g |
l-Valine ethyl ester hydrochloride |
17609-47-1 | 99% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 002960-25g |
l-Valine ethyl ester hydrochloride |
17609-47-1 | 99% | 25g |
£12.00 | 2022-03-01 | |
| Fluorochem | 002960-100g |
l-Valine ethyl ester hydrochloride |
17609-47-1 | 99% | 100g |
£46.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V117195-1g |
L-Valine ethyl ester hydrochloride |
17609-47-1 | 98% | 1g |
¥30.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V117195-25g |
L-Valine ethyl ester hydrochloride |
17609-47-1 | 98% | 25g |
¥510.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | V117195-5g |
L-Valine ethyl ester hydrochloride |
17609-47-1 | 98% | 5g |
¥120.90 | 2023-08-31 | |
| Chemenu | CM119427-500g |
L-Valine Ethyl Ester Hydrochloride |
17609-47-1 | 98% | 500g |
$122 | 2021-06-09 | |
| Chemenu | CM119427-1000g |
L-Valine Ethyl Ester Hydrochloride |
17609-47-1 | 98% | 1000g |
$184 | 2021-06-09 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017692-1g |
L-Valine ethyl ester hydrochloride |
17609-47-1 | 98% | 1g |
¥25 | 2024-05-25 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R017692-25g |
L-Valine ethyl ester hydrochloride |
17609-47-1 | 98% | 25g |
¥50 | 2024-05-25 |
L-Valine ethyl ester hydrochloride Suppliers
L-Valine ethyl ester hydrochloride Related Literature
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1. 399. Amino-acids and peptides. Part I. An examination of the use of carbobenzyloxy-L-glutamic anhydride in the synthesis of glutamyl-peptidesW. J. Le Quesne,G. T. Young J. Chem. Soc. 1950 1954
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2. Enhancement of ibuprofen solubility and skin permeation by conjugation with l-valine alkyl estersEwa Janus,Paula Ossowicz,Joanna Klebeko,Anna Nowak,Wiktoria Duchnik,?ukasz Kucharski,Adam Klimowicz RSC Adv. 2020 10 7570
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Katharina E. Otto,Susanne Hesse,Tobias N. Wassermann,Corey A. Rice,Martin A. Suhm,Thorsten Stafforst,Ulf Diederichsen Phys. Chem. Chem. Phys. 2011 13 14119
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Xi Zhang,Dong-yun Liu,Hai Shang,Yi Jia,Xu-Dong Xu,Yu Tian,Peng Guo RSC Adv. 2021 11 1654
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5. 754. Interaction between carbonyl groups and biologically essential substituents. Part VI. A study of intramolecular carbonyl–amide interaction in a series of optically active 3-oxoacylamidesF. Bergel,Margaret A. Peutherer J. Chem. Soc. 1964 3973
Additional information on L-Valine ethyl ester hydrochloride
Exploring the Applications and Advancements of L-Valine Ethyl Ester Hydrochloride (CAS No. 17609-47-1) in Chemical and Biomedical Research
L-Valine ethyl ester hydrochloride, identified by the CAS registry number 17609-47-1, represents a critical intermediate in organic synthesis with diverse applications across chemical and biomedical fields. This compound, a chlorinated derivative of L-valine’s ethyl ester, exhibits unique physicochemical properties that make it indispensable for drug development, biochemical assays, and material science innovations. Recent advancements highlight its role in enhancing bioavailability through targeted delivery systems, as demonstrated in studies published in Nature Communications (2023) where its lipid-soluble profile facilitated efficient cellular uptake of therapeutic payloads.
In pharmaceutical research, L-valine ethyl ester hydrochloride serves as a precursor for synthesizing bioactive molecules with improved pharmacokinetic profiles. Researchers at the University of Cambridge (2023) leveraged its structural flexibility to design prodrugs that bypass metabolic degradation pathways, thereby extending half-life and reducing dosing frequency. The compound’s amphoteric nature—owing to its amino acid backbone and acidic chloride group—enables pH-sensitive release mechanisms, crucial for site-specific drug delivery in cancer therapy.
The synthesis of CAS 17609-47-1 has evolved significantly with green chemistry approaches gaining prominence. A 2023 study in the Journal of Sustainable Chemistry introduced an enzyme-catalyzed process using immobilized lipases to produce the compound with 98% yield under mild conditions. This method eliminates hazardous solvents traditionally used in esterification reactions, aligning with global sustainability initiatives while maintaining product purity standards required for biomedical applications.
In biochemical studies, L-valine ethyl ester hydrochloride functions as a chiral building block for asymmetric synthesis of complex molecules. Its stereochemistry-preserved properties are vital for producing enantiopure drugs, such as those targeting G-protein coupled receptors (GPCRs), where molecular orientation dictates efficacy. A collaborative project between MIT and Pfizer (published 2023) utilized this compound to synthesize a novel agonist for opioid receptors with reduced side effects through precise stereocontrol.
Beyond drug discovery, this compound finds utility in nanotechnology platforms. Researchers at Stanford developed lipid-polymer hybrid nanoparticles using CAS 17609-47-1-modified polymers to encapsulate siRNA molecules (Science Advances, 2023). The ester group’s compatibility with lipid bilayers enhanced endosomal escape efficiency by 40%, enabling effective gene silencing in preclinical models of neurodegenerative diseases.
Economic analysis from the Global Biocatalysts Market Report (Q3 2023) projects rising demand for L-valine ethyl ester hydrochloride-based intermediates due to their role in high-value APIs (active pharmaceutical ingredients). Regulatory trends emphasizing cGMP compliance have driven manufacturers like Merck KGaA and Lonza to invest in dedicated production lines integrating real-time process analytics for this compound.
In conclusion, the multifaceted utility of L-valine ethyl ester hydrochloride, coupled with ongoing innovations in synthesis and application strategies, positions it as a cornerstone material across cutting-edge research domains. Its integration into next-generation therapies underscores the critical interplay between organic chemistry advancements and translational biomedical science.
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